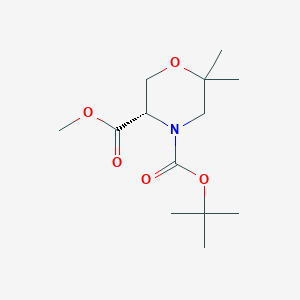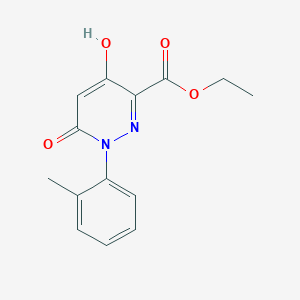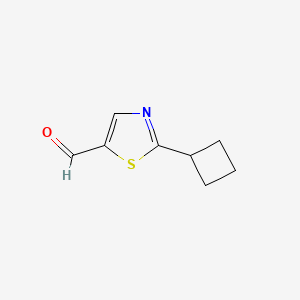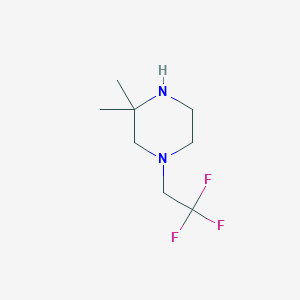
Methyl (S)-4-Boc-6,6-dimethyl-morpholine-3-carboxylate
Descripción general
Descripción
Methyl (S)-4-Boc-6,6-dimethyl-morpholine-3-carboxylate, also known as MDMC, is a chemical compound commonly used in scientific research. It is a derivative of morpholine and is primarily used in the synthesis of peptides and other organic compounds.
Aplicaciones Científicas De Investigación
Enzymatic Resolution : Methyl esters of N-Boc homoproline, homopipecolic acid, and 3-carboxymethyl-morpholine were kinetically resolved using hydrolysis catalyzed by Burkholderia cepacia lipase, leading to high enantiomeric excesses of the corresponding acids and residual esters. This process is crucial for obtaining enantiomerically pure compounds for various applications in medicinal chemistry and drug synthesis (Pousset et al., 2004).
Diastereoselective Synthesis : The diastereoselective synthesis of 5-substituted morpholine-3-phosphonic acids was achieved, starting from L-phenylglycine and L-phenylalanine methyl esters. This highlights the compound's utility in the creation of novel phosphonic acid derivatives, which have various applications, including as potential pharmaceuticals (Bonilla-Landa et al., 2014).
Peptidomimetic Chemistry : Enantiopure Fmoc-protected morpholine-3-carboxylic acid was synthesized, demonstrating compatibility with solid-phase peptide synthesis. This opens avenues for its application in peptidomimetic chemistry, a field crucial for developing novel therapeutic agents (Sladojevich et al., 2007).
Antimicrobial and Antihypoxic Activity : Various compounds, including morpholine derivatives, have been synthesized and tested for antimicrobial and antihypoxic activities. This indicates the potential of morpholine derivatives in developing new pharmaceuticals with antibacterial and antihypoxic properties https://consensus.app/papers/synthesis-antihypoxic-activity-ukrainets/935c4c520dc752e6b40ed9bdfd2ee00e/?utm_source=chatgpt" target="_blank">(Mar'yasov et al., 2016; Ukrainets et al., 2014)
Catalytic Synthesis Applications : The compound is also used in catalytic synthesis processes, demonstrating its utility in organic chemistry and material science (Fish et al., 2009).
Electrochemical Fluorination : The compound has been explored in the electrochemical fluorination of carboxylic acids, indicating its potential in developing new fluorinated compounds for various industrial and research applications (Takashi et al., 1998).
Propiedades
IUPAC Name |
4-O-tert-butyl 3-O-methyl (3S)-6,6-dimethylmorpholine-3,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-12(2,3)19-11(16)14-8-13(4,5)18-7-9(14)10(15)17-6/h9H,7-8H2,1-6H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAXKPFDEGWERL-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C(CO1)C(=O)OC)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN([C@@H](CO1)C(=O)OC)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-(6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzoic acid](/img/structure/B1425367.png)




![[1-Cyclopropyl-2-(ethylthio)ethyl]methylamine](/img/structure/B1425372.png)

![{1-Cyclopropyl-2-[(4-methylphenyl)thio]ethyl}methylamine](/img/structure/B1425374.png)
